molecular formula C27H26N2O5 B11121500 3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11121500
M. Wt: 458.5 g/mol
InChI Key: SVYJRZNGHNFENZ-BZZOAKBMSA-N
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Description

“3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of the hydroxy, methoxyethyl, and pyridinyl groups through substitution reactions.

    Final Coupling: Coupling of the pyrrolone core with the benzyl and phenyl groups under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Various substitution reactions can occur at the aromatic rings and the pyrrolone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Biological Probes: Utilized in studying biological pathways and processes.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Investigated for its therapeutic effects in various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Manufacturing: Applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of “3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolones: Compounds with similar pyrrolone cores.

    Benzyl Derivatives: Compounds with benzyl groups attached to aromatic rings.

    Pyridinyl Compounds: Molecules containing pyridinyl groups.

Uniqueness

The uniqueness of “3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(2-methoxyethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O5/c1-18-5-3-6-19(15-18)17-34-22-10-8-20(9-11-22)25(30)23-24(21-7-4-12-28-16-21)29(13-14-33-2)27(32)26(23)31/h3-12,15-16,24,30H,13-14,17H2,1-2H3/b25-23-

InChI Key

SVYJRZNGHNFENZ-BZZOAKBMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCOC)C4=CN=CC=C4)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CN=CC=C4)O

Origin of Product

United States

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